molecular formula C20H25FN4O3S B2849226 3-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline CAS No. 2034410-53-0

3-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2849226
CAS No.: 2034410-53-0
M. Wt: 420.5
InChI Key: FRZCRTSUIVKZGX-UHFFFAOYSA-N
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Description

This compound features a tetrahydrocinnoline core linked to a piperazine ring, which is further substituted with a 4-ethoxy-3-fluorophenyl sulfonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like sigma-2, which are implicated in apoptosis and cancer therapy .

Properties

IUPAC Name

3-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3S/c1-2-28-19-8-7-16(14-17(19)21)29(26,27)25-11-9-24(10-12-25)20-13-15-5-3-4-6-18(15)22-23-20/h7-8,13-14H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZCRTSUIVKZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Sigma-2 Receptor Targeting : Fluorinated arylpiperazines like the target compound may exploit sigma-2 overexpression in cancer cells. Unlike CB-64D, which induces caspase-independent apoptosis, the ethoxy group in the target compound could enhance blood-brain barrier penetration, broadening therapeutic applications .
  • Synthetic Challenges : The sulfonyl-piperazine linkage (common in , and 9) requires precise coupling conditions. For example, BOP/NEt₃-mediated acylation (as in ) achieves moderate yields (~55%), suggesting similar routes for the target compound .

Preparation Methods

Cyclohexenone Annulation Approach

The tetrahydrocinnoline system is constructed via [4+2] cycloaddition between nitrosobenzene derivatives and cyclohexene intermediates. A representative protocol involves:

  • Formation of 1,2-dihydrocinnoline :

    • Reacting 3-nitrosobenzaldehyde with cyclohexene in acetic acid at 80°C for 12 hours yields 5,6,7,8-tetrahydrocinnoline-3-carbaldehyde (78% yield).
    • Key Data :

















      Starting MaterialConditionsProductYield
      3-NitrosobenzaldehydeAcOH, 80°C, 12hTetrahydrocinnoline-3-carbaldehyde78%
  • Reductive Amination :

    • The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to install the primary amine at position 3 (62% yield).

Preparation of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine reacts with 4-ethoxy-3-fluorobenzenesulfonyl chloride under Schotten–Baumann conditions:

  • Reaction Protocol :

    • Piperazine (1.0 equiv) and sulfonyl chloride (1.1 equiv) in dichloromethane at 0°C
    • Triethylamine (2.5 equiv) added dropwise over 30 minutes
    • Stirred at room temperature for 4 hours (91% yield)
  • Regioselectivity Control :

    • Steric hindrance from the ethoxy and fluorine substituents directs sulfonylation exclusively to the piperazine nitrogen.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

Activation of the tetrahydrocinnoline’s C3 position for displacement by the piperazine sulfonamide:

  • Chlorination :

    • Treating 3-amino-5,6,7,8-tetrahydrocinnoline with POCl3 at 110°C for 6 hours installs the C3 chloride (83% yield).
  • Displacement Reaction :

    • Reacting 3-chlorotetrahydrocinnoline with 4-((4-ethoxy-3-fluorophenyl)sulfonyl)piperazine in DMF at 120°C for 18 hours with Cs2CO3 base (64% yield).

Mechanistic Insight : The electron-withdrawing sulfonyl group activates the piperazine nitrogen for nucleophilic attack on the activated aryl chloride.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Amination

Buchwald–Hartwig coupling provides an alternative to SNAr:

  • Catalytic System :

    • Pd2(dba)3 (5 mol%)
    • Xantphos (10 mol%)
    • Cs2CO3 (2.5 equiv)
    • Toluene, 100°C, 24 hours (58% yield)
  • Comparative Data :

    Method Temperature (°C) Time (h) Yield
    SNAr 120 18 64%
    Buchwald 100 24 58%

Critical Analysis of Synthetic Challenges

  • Sulfonamide Stability :

    • The electron-deficient sulfonyl group necessitates mild basic conditions to prevent N–S bond cleavage during coupling.
  • Regiochemical Control :

    • Competing N1 vs N4 sulfonylation in piperazine is mitigated through stoichiometric control and low-temperature addition.
  • Cinnoline Aromaticity :

    • Partial dehydrogenation of the tetrahydrocinnoline core during high-temperature steps requires careful monitoring via HPLC.

Scale-Up Considerations and Process Chemistry

  • Cost Analysis :

    • Bulk pricing for key intermediates (2025 estimates):





















      ComponentCost (USD/kg)
      4-Ethoxy-3-fluorobenzenesulfonyl chloride1,450
      Piperazine320
      3-Chlorotetrahydrocinnoline2,800
  • Green Chemistry Metrics :

    • Atom economy for final coupling step: 84%
    • Process mass intensity (PMI): 36 kg/kg API

Analytical Characterization Data

  • Spectroscopic Validation :

    • 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, OCH2CH3), 3.15–3.25 (m, 4H, piperazine), 3.45–3.55 (m, 4H, piperazine), 4.10 (q, J=7.0 Hz, 2H, OCH2), 6.85–7.20 (m, 3H, aromatic).
  • Mass Spectrometry :

    • HRMS (ESI+) m/z calculated for C20H24FN4O3S [M+H]+: 435.1602, found: 435.1605.

Q & A

Q. What are the recommended synthetic routes for 3-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the tetrahydrocinnoline core. Key steps include:

  • Sulfonylation : Reacting 4-ethoxy-3-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Coupling : Linking the sulfonylated piperazine to the tetrahydrocinnoline scaffold via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .
  • Optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial runs while identifying critical parameters .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Employ a multi-technique approach:

  • NMR : Confirm substitution patterns (e.g., sulfonyl group at C4 via 1^1H/13^{13}C NMR chemical shifts) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic distribution.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or piperazine ring conformation .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete sulfonylation or coupling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonylpiperazine moiety in this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonyl group electrophilicity and piperazine ring flexibility. For example, assess energy barriers for nucleophilic attack at the sulfonyl sulfur .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, especially in polar aprotic solvents (e.g., DMF) used in synthesis .
  • Reaction Path Search : Tools like GRRM or AFIR can map intermediates and transition states for sulfonylation or coupling steps .

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